Methyl 1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a piperidine ring substituted with a methyl ester, a fluorophenyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route involves the reaction of 2-fluorobenzyl chloride with piperidine in the presence of a base to form the intermediate 2-fluorophenylpiperidine. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. Finally, esterification with methanol yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
METHYL 1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of METHYL 1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methanesulfonyl group can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXYLATE
- METHYL 1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXYLATE
- METHYL 1-[(2-IODOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXYLATE
Uniqueness
The presence of the fluorine atom in METHYL 1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXYLATE imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
methyl 1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-20-14(17)11-6-8-16(9-7-11)21(18,19)10-12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRRCEVSYRAMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.